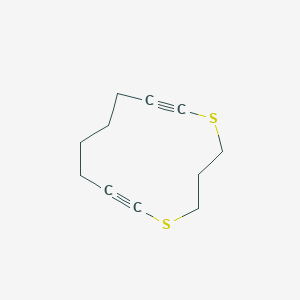
1,5-Dithiacyclotrideca-6,12-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dithiacyclotrideca-6,12-diyne is an organic compound with the molecular formula C11H14S2. It is characterized by the presence of two sulfur atoms and a triple bond within a 13-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacyclotrideca-6,12-diyne typically involves the formation of the 13-membered ring structure through cyclization reactions. One common method includes the use of alkyne metathesis, where a diyne precursor undergoes a ring-closing reaction in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dithiacyclotrideca-6,12-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols or amines can react with the sulfur atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
1,5-Dithiacyclotrideca-6,12-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing compounds.
Industry: Used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,5-Dithiacyclotrideca-6,12-diyne involves its ability to participate in various chemical reactions due to the presence of the triple bond and sulfur atoms. These functional groups allow the compound to interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dithiacyclooctane: A smaller ring structure with similar sulfur-containing properties.
1,5-Dithiacyclododeca-6,11-diyne: A compound with a similar ring size but different positioning of the triple bond.
1,5-Dithiacyclotetradeca-6,13-diyne: A larger ring structure with additional carbon atoms.
Uniqueness
1,5-Dithiacyclotrideca-6,12-diyne is unique due to its specific ring size and the positioning of the triple bond, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
631921-71-6 |
|---|---|
Molekularformel |
C11H14S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
1,5-dithiacyclotrideca-6,12-diyne |
InChI |
InChI=1S/C11H14S2/c1-2-4-6-9-13-11-7-10-12-8-5-3-1/h1-4,7,10-11H2 |
InChI-Schlüssel |
OGGHSNONTJPIBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CSCCCSC#CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



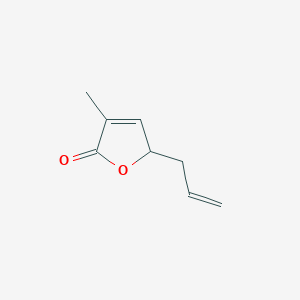
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
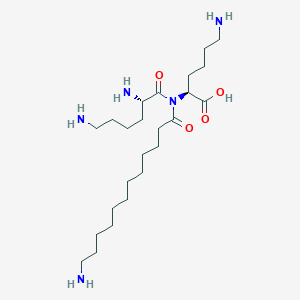



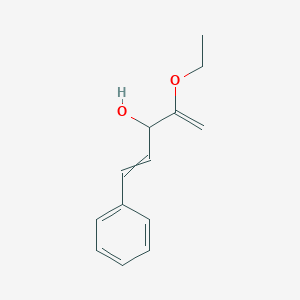
![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)
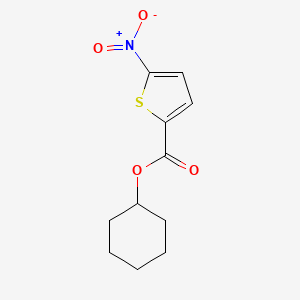

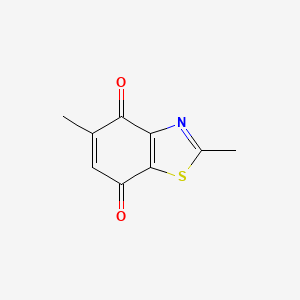
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
